molecular formula C8H9NOS B155884 2-Mercapto-N-methylbenzamide CAS No. 20054-45-9

2-Mercapto-N-methylbenzamide

Cat. No. B155884
CAS RN: 20054-45-9
M. Wt: 167.23 g/mol
InChI Key: VIFOAZNEQRHREM-UHFFFAOYSA-N
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Description

2-Mercapto-N-methylbenzamide is a compound that is structurally related to various benzamide derivatives, which are known for their diverse chemical reactivity and potential applications in coordination chemistry and organic synthesis. While the specific compound 2-Mercapto-N-methylbenzamide is not directly mentioned in the provided papers, insights can be drawn from the related compounds and their reactivity.

Synthesis Analysis

The synthesis of related compounds involves the reaction of benzamide derivatives with various nucleophiles and electrophiles. For instance, N,N-dimethylbenzamide diethylmercaptole reacts with active methylene compounds, amines, and hydrazines to form α-dimethylaminobenzylidene derivatives . Similarly, tris(2-mercapto-1-methylbenzimidazolyl)hydroborato cadmium complexes are synthesized through reactions with cadmium halides . These methods suggest that the synthesis of 2-Mercapto-N-methylbenzamide could potentially involve nucleophilic attack on a suitable precursor followed by further functionalization.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by the presence of an amide functional group attached to a benzene ring, which can be further substituted with various groups such as alkyl, mercapto, or halide moieties. The structure of N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide, a related compound, has been determined by X-ray analysis, indicating the potential for detailed structural characterization of 2-Mercapto-N-methylbenzamide as well .

Chemical Reactions Analysis

Benzamide derivatives undergo a variety of chemical reactions. For example, N,N-dimethylbenzamide diethylmercaptole can undergo cyclization reactions to form heterocyclic compounds . The mercaptoborane anion, a related sulfur-containing compound, participates in oxidative reactions to form mixed disulfides . These studies suggest that 2-Mercapto-N-methylbenzamide could also engage in similar chemical transformations, such as cyclization or oxidation, to yield new compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives can be inferred from their molecular structure and reactivity. The presence of the mercapto group in 2-Mercapto-N-methylbenzamide would likely confer nucleophilic properties and the potential to form metal complexes, as seen in the cadmium complexes . The amide group contributes to the compound's ability to participate in hydrogen bonding, which can affect its solubility and melting point. The reactivity with heavy metal salts, as observed with N,N-dimethylbenzamide diethylmercaptole , suggests that 2-Mercapto-N-methylbenzamide may also form complexes with metals, influencing its physical state and solubility.

Scientific Research Applications

Synthesis of New Chemical Compounds

2-Mercapto-N-methylbenzamide has been used in the synthesis of novel chemical compounds. For example, it has been involved in the creation of mercapto pyrazole derivatives, with its structure confirmed through various spectroscopic methods (Aly et al., 2015).

Formation of Metal Complexes

This compound has demonstrated potential in forming complexes with various metal ions, such as Ni(II), Co(II), Cu(I), Pt(II), Pd(II), Zn(II), and Cd(II). These complexes have been studied for their structural properties and the impact of metal ions on amide group rotation (Patel et al., 1973).

Environmental Applications

A notable application of 2-Mercapto-N-methylbenzamide is in environmental science, specifically for the removal of mercury(II) ions from industrial wastewater. A study demonstrated its effectiveness as part of a composite adsorbent, highlighting its potential in pollution control (Anirudhan & Shainy, 2015).

Modeling of Biological Molecules

In biological chemistry, 2-Mercapto-N-methylbenzamide has been used in modeling the active site of nitrile hydratase. This research provides insights into how similar compounds can mimic biological structures and potentially inform drug design or enzyme study (Harrop et al., 2005).

Spectrophotometric Determination

This compound has also been employed in the spectrophotometric determination of palladium, showcasing its utility in analytical chemistry. Its ability to form complexes with palladium and the determination of these complexes' stability constants illustrate its analytical applications (Watanabe et al., 1989).

properties

IUPAC Name

N-methyl-2-sulfanylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NOS/c1-9-8(10)6-4-2-3-5-7(6)11/h2-5,11H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIFOAZNEQRHREM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC=C1S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10403947
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-N-methylbenzamide

CAS RN

20054-45-9
Record name 2-MERCAPTO-N-METHYLBENZAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10403947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Mercapto-N-methylbenzamide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
M Kato, K Kojima, T Okamura, H Yamamoto… - Inorganic …, 2005 - ACS Publications
… To a tetrahydrofuran solution (7 mL) of (NEt 4 )[Hg(SC 6 H 5 ) 3 ] (130 mg, 0.19 mmol) was added a tetrahydrofuran solution (3 mL) of 2-mercapto-N-methylbenzamide (97 mg, 0.58 mmol…
Number of citations: 32 pubs.acs.org
P Revill, N Mealy, M Bayes, J Bozzo… - Drugs of the …, 2007 - access.portico.org
… The intermediate 2-mercapto-N-methylbenzamide (XXI) is prepared as follows. 2,2’-Dithiosalicylic acid (XIX) is chlorinated with SOCl2, followed by condensation with methylamine, to …
Number of citations: 2 access.portico.org
C Shen, H Shen, M Yang, C Xia, P Zhang - Green Chemistry, 2015 - pubs.rsc.org
… Firstly, a Pd 2 (dba) 3 -catalyzed Migita coupling reaction between commercially available 6-iodoindazole 9 and 2-mercapto-N-methylbenzamide 10 and iodination reactions afforded …
Number of citations: 65 pubs.rsc.org
F Gourand, P Emond, JP Bergström, A Takano… - Nuclear Medicine and …, 2014 - Elsevier
… Briefly, the first step involved 2-mercapto-N-methylbenzamide and 4-bromo-3-nitrotoluene to obtain compound 1 followed by the reduction step of the amide function to obtain its …
Number of citations: 3 www.sciencedirect.com
N Wei, J Liang, S Peng, Q Sun, Q Dai, M Dong - Molecules, 2018 - mdpi.com
… A solution of 2-mercapto-N-methylbenzamide (87.8 mg, 0.525 mmol, 1.05 equiv) in 1,4-dioxane (8 mL) was added over about 30 min. The batch mixture was heated to a target of 80 C. …
Number of citations: 11 www.mdpi.com
G Air - orgspectroscopyint.blogspot.in
DR ANTHONY MELVIN CRASTO, WorldDrugTracker, helping millions, A 90% paralysed man in action for you, I am suffering from transverse mylitis and bound to a wheel chair, With …
Number of citations: 0 orgspectroscopyint.blogspot.in
L Li, Y Ding - Mini-Reviews in Organic Chemistry, 2017 - ingentaconnect.com
… by Tang with a 45% overall yield, including a last step of Pd(OAc)2 catalyzed CS bond formation of (E)-6-bromo3-[2-(pyridin-2-yl)vinyl]-1H-indazole and 2-mercapto-Nmethylbenzamide …
Number of citations: 25 www.ingentaconnect.com
Z Jiang, L Wang, X Liu, C Chen, B Wang… - … Pharmaceutica Sinica B, 2020 - Elsevier
Angiogenesis is an essential process in tumor growth, invasion and metastasis. VEGF receptor 2 (VEGFR2) inhibitors targeting tumor angiogenic pathway have been widely used in the …
Number of citations: 24 www.sciencedirect.com
CC Ayala-Aguilera, T Valero… - Journal of Medicinal …, 2021 - ACS Publications
The central role of dysregulated kinase activity in the etiology of progressive disorders, including cancer, has fostered incremental efforts on drug discovery programs over the past 40 …
Number of citations: 107 pubs.acs.org
Y Xiang, PY Caron, BM Lillie… - … Process Research & …, 2008 - ACS Publications
… The first step in the synthesis is a Migita coupling reaction between commercially available 6-iodoindazole (2) and 2-mercapto-N-methylbenzamide (3) in the presence of Pd 2 (dba) 3 …
Number of citations: 27 pubs.acs.org

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